

# Spectroscopic Analysis of Erucyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: *Erucyl alcohol*

Cat. No.: *B1231324*

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## Introduction

**Erucyl alcohol**, systematically known as (Z)-docos-13-en-1-ol, is a long-chain monounsaturated fatty alcohol.<sup>[1][2]</sup> Its chemical formula is C<sub>22</sub>H<sub>44</sub>O.<sup>[3]</sup> With a long hydrophobic hydrocarbon tail and a hydrophilic hydroxyl group, it finds applications as an emulsifier, surfactant, and lubricant in various industries, including cosmetics and pharmaceuticals.<sup>[3]</sup> This technical guide provides a comprehensive overview of the spectroscopic data for **erucyl alcohol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support researchers, scientists, and drug development professionals in its analysis and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the **erucyl alcohol** molecule.<sup>[4]</sup>

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **erucyl alcohol** exhibits characteristic signals corresponding to the different types of protons in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
5.35	Multiplet	2H	-CH=CH- (Olefinic protons)
3.64	Triplet	2H	-CH <sub>2</sub> -OH (Protons on the carbon bearing the hydroxyl group)
2.01	Multiplet	4H	-CH <sub>2</sub> -CH=CH-CH <sub>2</sub> - (Allylic protons)
1.56	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -OH (Protons on the carbon $\beta$ to the hydroxyl group)
1.27	Broad Singlet	~30H	-(CH <sub>2</sub> ) <sub>n</sub> - (Methylene protons in the long alkyl chain)
0.88	Triplet	3H	-CH <sub>3</sub> (Terminal methyl protons)

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Erucyl Alcohol**.[\[4\]](#)

## $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum provides information about the different carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm (Estimated)	Assignment
130.0	-CH=CH- (Olefinic carbons)
63.1	-CH <sub>2</sub> -OH (Carbon bearing the hydroxyl group)
32.8	-CH <sub>2</sub> -CH <sub>2</sub> -OH
29.7	-(CH <sub>2</sub> ) <sub>n</sub> - (Bulk methylene carbons)
29.5	Allylic carbons
25.7	Methylene carbon
22.7	-CH <sub>2</sub> -CH <sub>3</sub>
14.1	-CH <sub>3</sub> (Terminal methyl carbon)

Table 2: Estimated <sup>13</sup>C NMR Spectroscopic Data for **Erucyl Alcohol**.[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[\[4\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3005	Medium	=C-H stretch (olefinic)
2924	Strong	C-H stretch (asymmetric, methylene)
2853	Strong	C-H stretch (symmetric, methylene)
1655	Weak	C=C stretch (alkene)
1465	Medium	C-H bend (methylene)
1260-1050	Strong	C-O stretch
722	Medium	-(CH <sub>2</sub> ) <sub>n</sub> - rock

Table 3: Key IR Absorption Bands for **Erucyl Alcohol**.<sup>[4][5]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.<sup>[4]</sup> For long-chain alcohols like **erucyl alcohol**, common fragmentation patterns include:

- $\alpha$ -Cleavage: Breakage of the bond adjacent to the carbon bearing the hydroxyl group. This is a characteristic fragmentation for alcohols due to the resonance stabilization of the resulting cation.<sup>[6]</sup>
- Dehydration (Loss of Water): Elimination of a water molecule (M-18) from the molecular ion.  
<sup>[6]</sup>

While a specific mass spectrum for **erucyl alcohol** is not readily available, the molecular ion peak [M]<sup>+</sup> would be expected at m/z 324.6.

# Experimental Protocols

## NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **erucyl alcohol** is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube.[4]

Instrumentation and Data Acquisition:

- Instrumentation: Spectra are acquired on a 300 or 400 MHz NMR spectrometer.[4]
- $^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).[4]
- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is acquired using a proton-decoupled pulse sequence to yield single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).[4]

## IR Spectroscopy

Sample Preparation:

- Attenuated Total Reflectance (ATR)-FTIR: A small amount of solid **erucyl alcohol** is placed directly onto the ATR crystal.[4]
- Melt Sample: The alcohol is gently heated to its melting point, and a thin film is created between two salt plates (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).[4][7]

Instrumentation and Data Acquisition:

- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4][7]
- Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is recorded first. Subsequently, the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of  $4 \text{ cm}^{-1}$ .[4]

## Mass Spectrometry

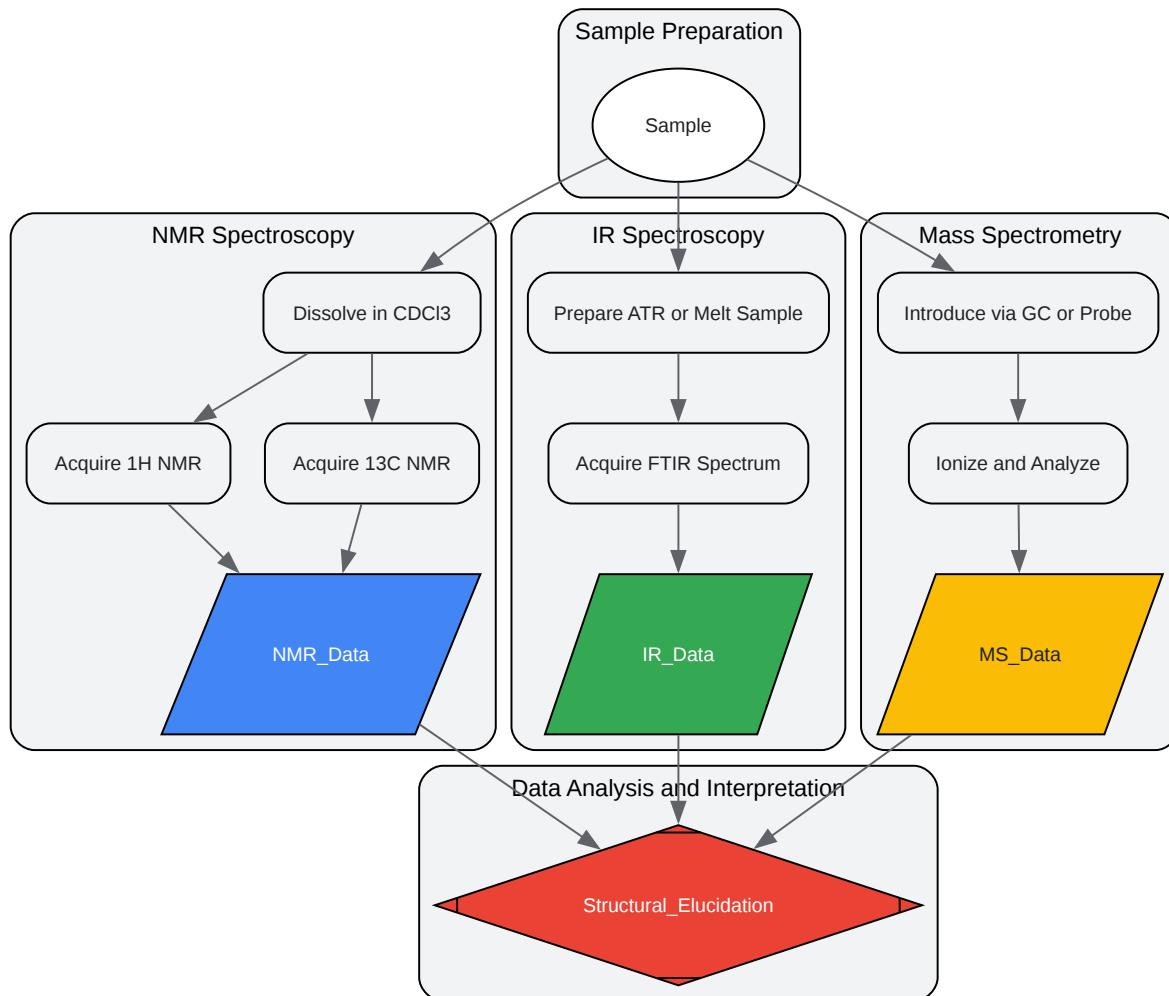
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[4]

Ionization and Analysis:

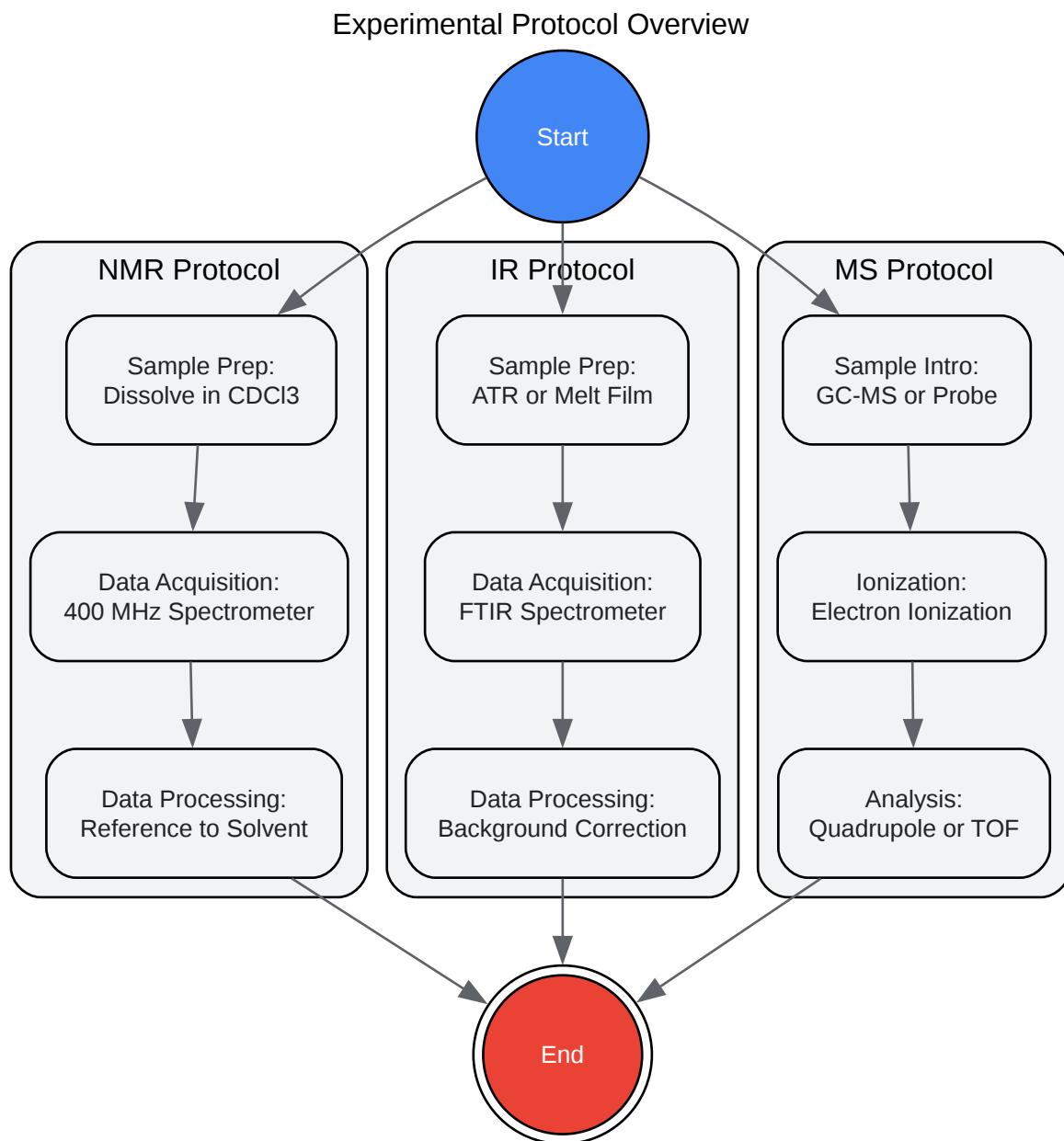
- Ionization: Electron Ionization (EI) is a common method for the analysis of such compounds.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole or time-of-flight analyzer.[4]
- Detection: The abundance of each ion is measured by a detector to generate a mass spectrum.[4]

## Visualizations

## Workflow for Spectroscopic Analysis of Erucyl Alcohol

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Caption: Workflow for the spectroscopic analysis of **Erucyl alcohol**.



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Caption: Overview of experimental protocols for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Erucyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231324#spectroscopic-data-for-erucyl-alcohol-nmr-ir-mass-spec]

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